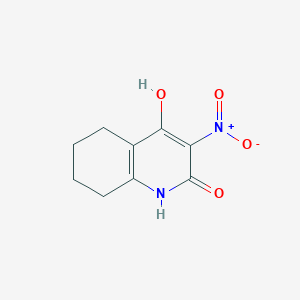
5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone
Descripción general
Descripción
5,6,7,8-Tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone, or THNQ, is an organic compound that has been studied in recent years due to its potential applications in the fields of medicine and biochemistry. This compound is a nitroquinoline derivative and is known to possess antifungal, antibacterial, and anti-inflammatory properties. In addition, THNQ has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. As such, THNQ has been proposed as a potential therapeutic agent for the treatment of various inflammatory diseases.
Aplicaciones Científicas De Investigación
THNQ has been studied extensively in the field of medicine and biochemistry due to its potential applications. It has been found to possess antifungal, antibacterial, and anti-inflammatory properties, making it a promising therapeutic agent for the treatment of various diseases. In addition, THNQ has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone), which is involved in the production of prostaglandins and other inflammatory mediators. As such, THNQ has been proposed as a potential therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and asthma.
Mecanismo De Acción
THNQ has been found to inhibit the activity of cyclooxygenase-2 (5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone), an enzyme involved in the production of prostaglandins and other inflammatory mediators. The exact mechanism of action of THNQ is not yet fully understood, but it is believed to involve the inhibition of 5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone activity by binding to its active site. This binding prevents the enzyme from converting arachidonic acid into prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects
THNQ has been found to possess antifungal, antibacterial, and anti-inflammatory properties. In addition, it has been found to inhibit the activity of cyclooxygenase-2 (5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone), an enzyme involved in the production of prostaglandins and other inflammatory mediators. As such, THNQ has been proposed as a potential therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and asthma. In addition, THNQ has been found to possess antioxidant and anticancer properties, making it a promising therapeutic agent for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THNQ has been found to possess a wide range of pharmacological properties, making it a promising therapeutic agent for the treatment of various diseases. However, there are certain advantages and limitations to consider when using THNQ in laboratory experiments.
Advantages:
• THNQ is a relatively stable compound and can be easily synthesized in the laboratory.
• It is a potent inhibitor of the enzyme cyclooxygenase-2 (5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone), making it a promising therapeutic agent for the treatment of various inflammatory diseases.
• It has been found to possess antioxidant and anticancer properties, making it a potential therapeutic agent for the treatment of various types of cancer.
Limitations:
• The exact mechanism of action of THNQ is not yet fully understood.
• The effects of THNQ on humans are not yet fully understood, and further research is needed to determine its safety and efficacy in humans.
• THNQ is a relatively new compound and has not been extensively studied in humans.
Direcciones Futuras
The potential applications of THNQ are vast, and further research is needed to fully understand its mechanism of action and effects on humans. Possible future directions for research include:
• Investigating the effects of THNQ on various types of cancer.
• Investigating the potential of THNQ as an anti-inflammatory agent in the treatment of various inflammatory diseases.
• Investigating the potential of THNQ as an antioxidant in the prevention
Propiedades
IUPAC Name |
4-hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-4H2,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODWMMXXVZOUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715739 | |
| Record name | 4-Hydroxy-3-nitro-5,6,7,8-tetrahydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone | |
CAS RN |
56517-42-1 | |
| Record name | 4-Hydroxy-3-nitro-5,6,7,8-tetrahydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

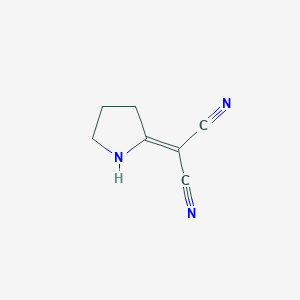

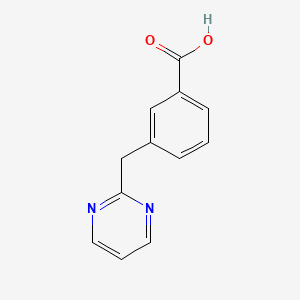

![2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide](/img/structure/B3144916.png)

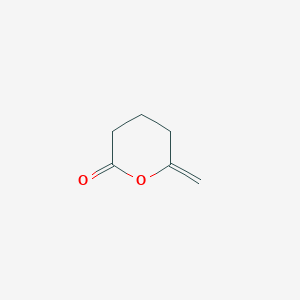




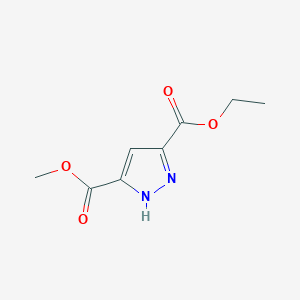
![N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3144979.png)
